molecular formula C17H15ClN4O5S B2635626 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 1023480-01-4

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2635626
CAS No.: 1023480-01-4
M. Wt: 422.84
InChI Key: GIFLAXBYLWYJIS-UHFFFAOYSA-N
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Description

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazoline ring, a phenyl group, and a sulfonamide linkage, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The nitrated compound undergoes sulfonation to introduce the sulfonyl group.

    Amidation: The sulfonated compound is then reacted with an amine to form the sulfonamide linkage.

    Cyclization: The final step involves cyclization to form the pyrazoline ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, making it a potential candidate for anti-inflammatory or anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Shares the chloronitrophenyl group but lacks the sulfonamide and pyrazoline moieties.

    2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: Contains the pyrazoline ring but lacks the chloronitrophenyl and sulfonamide groups.

Uniqueness

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)13-6-4-3-5-7-13)19-28(26,27)15-9-8-12(18)10-14(15)22(24)25/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLAXBYLWYJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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